![molecular formula C23H15Cl2N3O B2630766 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-83-2](/img/structure/B2630766.png)
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral data .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrazoloquinolines : Nagarajan and Shah (1992) described the synthesis of pyrazoloquinolines, which are structurally similar to the chemical . They discussed the unique aminoalkylation at N(3) and the formation of cyclic hydroxamic acids from nitropyrazoles (Nagarajan & Shah, 1992).
Molecular and Supramolecular Structures : A study by Kumara et al. (2016) on hydrazone and pyrazoloquinoline derivatives revealed their antimicrobial and antiviral activities. This research gives insights into the molecular and supramolecular structures of compounds related to pyrazoloquinolines (Kumara et al., 2016).
Potential Applications
Biological and Antimicrobial Properties : Hamama et al. (2012) investigated the synthesis and biological properties of novel pyrazoles, including pyrazoloquinolines. These compounds showed potential as antibacterial and antitumor agents, highlighting the medical application possibilities of compounds structurally related to your chemical of interest (Hamama et al., 2012).
Corrosion Inhibition : Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, as corrosion inhibitors for mild steel. This study indicates potential industrial applications of related compounds (Saraswat & Yadav, 2020).
Inhibitory Activity on Protein Kinases : Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines, which are structurally related, exhibited inhibitory activity on bacterial serine/threonine protein kinases. This study suggests the potential use of such compounds in addressing bacterial resistance (Lapa et al., 2013).
Mecanismo De Acción
Quinolines and Pyrazoles
The compound “1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a hybrid of quinoline and pyrazole moieties. Quinolines and pyrazoles are known for their diverse pharmacological effects, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as scaffolds for drug development and represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Potential Targets and Mode of Action
For example, some quinoline derivatives have shown antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXBCXXBDBPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)
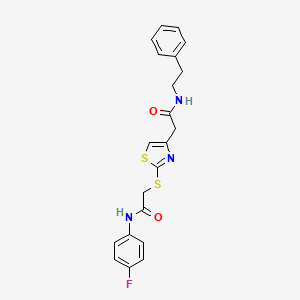
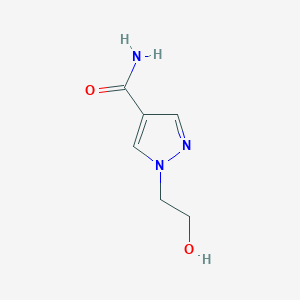
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

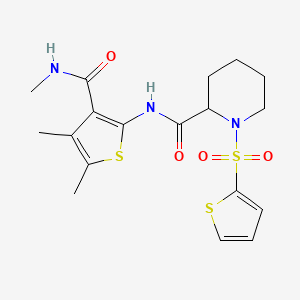
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
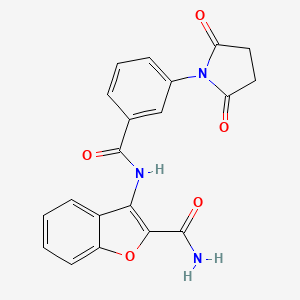
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
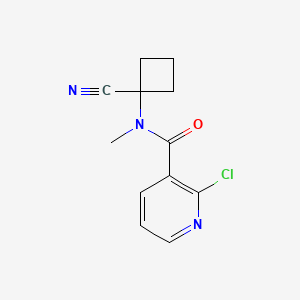
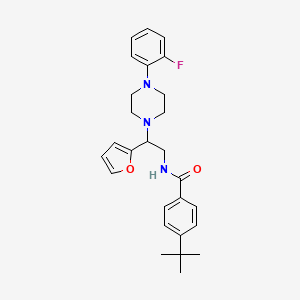
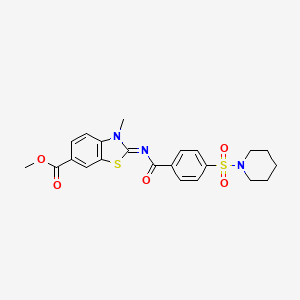
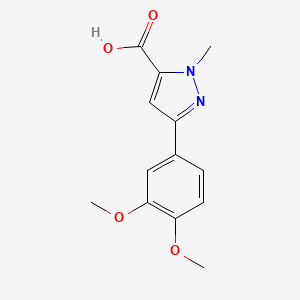
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)